2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C18H15N3O3S and a molecular weight of 353.395 g/mol This compound is characterized by the presence of a quinoline ring, a sulfanyl group, and a nitrophenylacetamide moiety
Preparation Methods
The synthesis of 2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the sulfanyl group: The 2-methylquinoline is then reacted with a thiol compound to introduce the sulfanyl group at the 8-position.
Acylation reaction: The resulting compound is then acylated with 4-nitrophenylacetyl chloride to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group results in sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfanyl group may interact with thiol-containing enzymes, inhibiting their activity. The nitrophenylacetamide moiety can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Similar compounds to 2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide include:
2-(2-methylquinolin-8-yl)sulfanyl-N-phenylacetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(2-methylquinolin-8-yl)sulfanyl-N-(4-chlorophenyl)acetamide:
2-(2-methylquinolin-8-yl)sulfanyl-N-(4-methoxyphenyl)acetamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.
Properties
IUPAC Name |
2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-5-6-13-3-2-4-16(18(13)19-12)25-11-17(22)20-14-7-9-15(10-8-14)21(23)24/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHZLUHZGUJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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